molecular formula C16H19NO3 B1439716 N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline CAS No. 1040686-97-2

N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline

Cat. No. B1439716
M. Wt: 273.33 g/mol
InChI Key: CWGQLGKZQXVKHR-UHFFFAOYSA-N
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Description

Typically, this would include the compound’s systematic name, common name (if any), and its structural formula.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Chemical Fixation of CO2 with Aniline Derivatives

One of the significant applications involves the chemical fixation of CO2 with aniline derivatives to synthesize functionalized azole compounds. This process is a part of organic synthesis where carbon dioxide (CO2) is utilized as a C1 feedstock. It provides a route to value-added chemicals from an economical, non-toxic, abundant, renewable, and environmentally friendly resource. The cyclization of aniline derivatives with CO2 to corresponding functionalized azoles represents a straightforward protocol, offering a novel and interesting methodology for the synthesis of important natural and biologically active azole derivatives (E. Vessally et al., 2017).

Synthesis of 2-(Azolyl)anilines

Another application is the synthesis of 2-(azolyl)anilines, acting as effective 1,5-nucleophiles in cyclocondensation reactions. This review summarizes data on the synthesis of 2-(azolyl)anilines published from 1942 to 2016, showcasing their biological activity data and potential for further research in drug development and material science (O. Antypenko et al., 2017).

Wet Air Oxidation of Nitrogen-containing Organic Compounds

The wet air oxidation (WAO) process for treating toxic nitrogen-containing compounds is a critical application in environmental science. The review focuses on the catalytic wet air oxidation (CWAO) of these compounds, often produced in chemical and pharmaceutical industries, with aniline often chosen as a model pollutant molecule. The selectivity towards organic by-products and inorganic forms of nitrogen during CWAO processes is particularly highlighted (L. Oliviero et al., 2003).

Conducting Polymer Coated Carbon Surfaces

In material science, the electrochemical deposition of conducting polymers on carbon substrates, including aniline derivatives, has been explored for improving the properties of polymers to use them as electrodes in various applications like batteries, sensors, and capacitors. This review article focuses on electropolymerization and electrocopolymerization of π-conjugated polymers onto carbon surfaces, offering insights into nanoscale surface characterization and potential applications (M. Ates & A. Sarac, 2009).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(oxolan-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-8-16(20-12-14-6-4-10-19-14)15(7-1)17-11-13-5-3-9-18-13/h1-3,5,7-9,14,17H,4,6,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGQLGKZQXVKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Furylmethyl)-2-(tetrahydro-2-furanylmethoxy)-aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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